sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate
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Overview
Description
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate is a biochemical compound with the molecular formula C15H9BrNNaO4 and a molecular weight of 370.13 . It is a metabolite of Bromfenac sodium, a nonsteroidal anti-inflammatory drug (NSAID) . This compound is primarily used in proteomics research .
Preparation Methods
The preparation of sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate involves synthetic routes that include the reaction of 2-amino-3-(4-bromobenzoyl)-a-oxobenzeneacetic acid with sodium hydroxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product . Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high-quality and consistent batches.
Chemical Reactions Analysis
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate involves its role as a metabolite of Bromfenac sodium. Bromfenac sodium works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation and pain. As a metabolite, this compound may also interact with similar molecular targets and pathways, contributing to the overall anti-inflammatory effects.
Comparison with Similar Compounds
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate is unique compared to other similar compounds due to its specific structure and role as a metabolite of Bromfenac sodium. Similar compounds include:
Properties
CAS No. |
1391052-54-2 |
---|---|
Molecular Formula |
C15H10BrNNaO4 |
Molecular Weight |
371.14 g/mol |
IUPAC Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C15H10BrNO4.Na/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11(12(10)17)14(19)15(20)21;/h1-7H,17H2,(H,20,21); |
InChI Key |
TXQROJWQKLJXAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C(=O)C(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br.[Na] |
Synonyms |
2-Amino-3-(4-bromobenzoyl)-α-oxobenzeneacetic Acid Sodium; _x000B_2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid; |
Origin of Product |
United States |
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